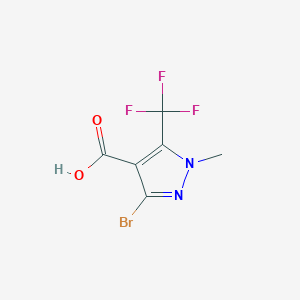

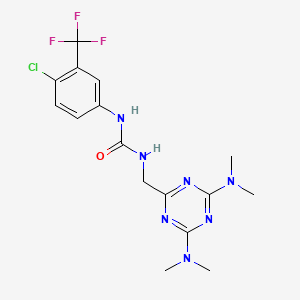

3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

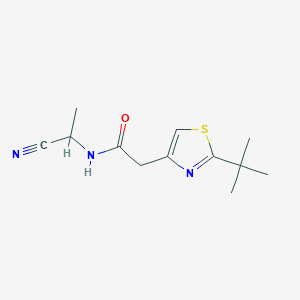

The compound “3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid” belongs to the class of organic compounds known as phenylpyrazoles . It is a pyrazole derivative . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . An improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied. The compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis

Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The reaction of diarylhydrazones and vicinal diols allows the conversions of a broad range of substrates .Scientific Research Applications

Synthesis of Pyrazole Derivatives

Pyrazoles are a class of organic compounds with significant pharmaceutical and agrochemical applications. The trifluoromethyl group in EN300-6739295 can enhance the biological activity of pyrazole derivatives. Researchers have developed various methods for synthesizing pyrazoles, including [3+2] cycloaddition reactions and oxidative cyclization, which can potentially utilize EN300-6739295 as a precursor .

Development of Antifungal Agents

EN300-6739295 serves as an intermediate in the synthesis of 4-carboxamide derivatives, which act as antifungal agents. The presence of the trifluoromethyl group is crucial for the antifungal activity, making this compound a valuable starting material for developing new antifungal medications .

Inhibitors of Toxoplasma gondii Enoyl Reductase

This compound is used in creating diaryl ether inhibitors of Toxoplasma gondii enoyl reductase, an enzyme essential for the survival of the parasite causing toxoplasmosis. Inhibiting this enzyme can lead to potential treatments for this infection .

Agricultural Chemical Research

The pyrazole core of EN300-6739295 is often found in herbicides and insecticides. The trifluoromethyl group can improve the efficacy of these compounds, making EN300-6739295 a key intermediate in the development of new agricultural chemicals .

Organic Synthesis Methodologies

EN300-6739295 can be involved in various organic synthesis methodologies, such as palladium-catalyzed coupling reactions. These methodologies are fundamental in creating complex organic molecules for pharmaceuticals and materials science .

Biological Activity Studies

Pyrazole derivatives exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties. EN300-6739295 could be used to synthesize new pyrazole-based compounds for biological activity studies .

Mechanism of Action

Target of Action

Similar compounds have been known to target enzymes like succinate dehydrogenase and acetylcholinesterase . These enzymes play crucial roles in energy production and neurotransmission, respectively.

Mode of Action

It’s known that the trifluoromethyl group can enhance drug potency by lowering the pk_a of the cyclic carbamate, enabling key hydrogen bonding interactions with proteins .

Biochemical Pathways

Compounds with similar structures have been known to affect pathways involving free radical reactions and Suzuki–Miyaura cross-coupling .

Pharmacokinetics

The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity , which could influence the compound’s bioavailability.

Result of Action

Similar compounds have been known to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, more polar protic solvents can divert the intermolecular interactions towards themselves, favoring the pyrazole-solvent hydrogen bonding rather than formation of pyrazole-pyrazole clusters . Additionally, the rate of reaction can be influenced by the difference in electronegativity .

properties

IUPAC Name |

3-bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2O2/c1-12-3(6(8,9)10)2(5(13)14)4(7)11-12/h1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLKKZSVGNZVHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)Br)C(=O)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-1-methyl-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

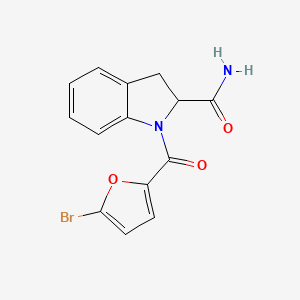

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2896847.png)

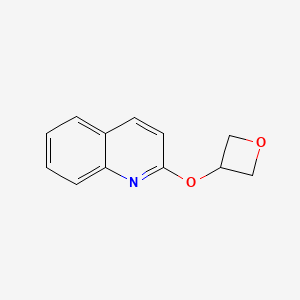

![3-(3,4-dimethoxyphenethyl)-1-(3-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2896858.png)

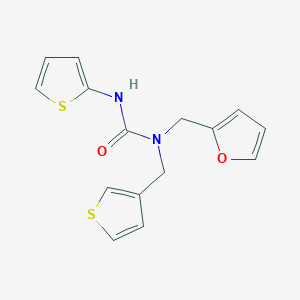

![7-(3,4-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2896859.png)

![N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2896862.png)

![N-(4-fluoro-2-methylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2896863.png)